The table below summarizes the key identifiers and physical properties for the para-substituted isomer [1] [2].
| Property | Value / Description |
|---|---|
| IUPAC Name | 4-(Bromomethyl)benzaldehyde [1] [2] |
| CAS Number | 51359-78-5 [1] [2] |
| Molecular Formula | C8H7BrO [2] |
| Average Mass | 199.047 Da [2] |
| Monoisotopic Mass | 197.968027 Da [2] |
| Purity | 97% [1] |
| Physical Form | Solid [1] |
| Storage Temperature | Refrigerator [1] |
| Synonyms | 4-Formylbenzyl bromide; α-Bromo-4-formyltoluene [2] |
Although a direct synthetic procedure for ortho-bromomethyl benzaldehyde was not located, the following information provides relevant experimental context.
The para-isomer has been used in research that may be relevant for drug development purposes [4]:
Based on the synthesis of a similar ortho-substituted benzaldehyde, the following diagram outlines a generalized experimental workflow. Please note that this is an adaptation for illustrative purposes.
This diagram illustrates the key stages in a synthesis, from combining reagents under controlled conditions to obtaining a purified product.
The table below summarizes the fundamental properties and identified hazards for 2-(Bromomethyl)benzaldehyde (CAS # 60633-91-2) [1].
| Property | Value | Significance / Hazard |
|---|---|---|
| Molecular Formula | C8H7BrO | - |
| Molecular Weight | 199.045 g/mol | - |
| Density | 1.524 g/cm³ | - |
| Boiling Point | 264.6°C at 760 mmHg | - |
| Flash Point | 97.6°C | Flammable liquid hazard [1]. |
| Synonyms | o-Bromomethylbenzaldehyde, o-Formylbenzyl bromide | - |
Based on its physical properties, two key hazards must be managed:
For researchers and scientists, the following protocols are advised based on the known hazards.
Experimental Workflow for Handling this compound
The following table consolidates the key quantitative data available for 2-(Bromomethyl)benzaldehyde (CAS# 60633-91-2) [1].
| Property | Value |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 60633-91-2 [1] |
| Molecular Formula | C₈H₇BrO [1] |
| Molecular Weight | 199.045 g/mol [1] |
| Density | 1.524 g/cm³ [1] |
| Boiling Point | 264.6°C at 760 mmHg [1] |
| Flash Point | 97.6°C [1] |
| Index of Refraction | 1.616 [1] |
| Synonym(s) | o-Bromomethylbenzaldehyde, o-Formylbenzyl bromide [1] |
While a direct synthesis protocol for This compound was not found, the search yielded information on related compounds and general methods.
To help visualize the reactivity and potential applications of this bifunctional compound, the following diagram maps its key sites and their roles in chemical synthesis.
Diagram: Key reactive sites of this compound and their roles in synthesis. The aldehyde and benzyl bromide groups enable diverse transformations for constructing complex molecules.
Specific safety data (MSDS) for this compound was not located in the search results. However, given its structural similarity to 4-(Bromomethyl)benzaldehyde, which is classified as Corrosive (C) [3], it is imperative to handle the ortho-isomer with extreme caution.
Standard safety practices should include:
The table below summarizes the key physicochemical data for 2-(Bromomethyl)benzaldehyde (CAS No. 60633-91-2) [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 60633-91-2 [1] [2] [3] |
| Molecular Formula | C8H7BrO [1] [2] [3] |
| Molecular Weight | 199.04 g/mol [1] [2] [3] |
| Density | 1.524 g/cm³ [1] [2] |
| Boiling Point | 264.6 °C at 760 mmHg [1] [2] |
| Flash Point | 97.6 °C [1] [2] |
| Form (at room temperature) | Solid [2] [3] |
| Color | Blue [2] [3] |
| Solubility | Soluble in Dichloromethane and Methanol [2] [3] |
This compound is classified under the Globally Harmonized System (GHS) as follows [2] [3]:
| GHS Element | Classification |
|---|---|
| Signal Word | Warning [2] [3] |
| Hazard Statements | H315: Causes skin irritation [2] [3] H319: Causes serious eye irritation [2] [3] H335: May cause respiratory irritation [2] [3] |
The following handling precautions are recommended based on the GHS hazard statements and precautionary measures identified [2] [3]. Given the compound's reactivity and potential for irritation, a general experimental workflow for its safe handling is outlined in the diagram below.
General workflow for the safe handling of this compound in a laboratory setting.
The available data has significant limitations for a professional technical guide. Key information such as toxicological profiles (LD50, carcinogenicity, mutagenicity), detailed ecological impact, stability and reactivity beyond general warnings, and specific treatment for ingestion is missing.
To compile a complete whitepaper, you will need to consult the full Material Safety Data Sheet (MSDS/SDS) from the chemical supplier. Furthermore, a thorough literature search on scientific databases (like SciFinder, Reaxys, or PubMed) for toxicological studies on this specific compound is strongly recommended.
The tables below summarize the identified information for the starting material and the target product.
Table 1: Characterization of 2-Methylbenzaldehyde
| Property | Description |
|---|---|
| IUPAC Name | 2-Methylbenzaldehyde [1] |
| Other Names | o-Tolualdehyde [1] [2] |
| CAS Registry Number | 529-20-4 [2] |
| Molecular Formula | C₈H₈O [1] [2] |
| Molecular Weight | 120.15 g/mol [1] [2] |
| Appearance | Colorless liquid [1] |
| Boiling Point | 199-200 °C [1] |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation [1] |
Table 2: Characterization of 2-(Bromomethyl)benzaldehyde
| Property | Description |
|---|---|
| IUPAC Name | This compound [3] |
| CAS Registry Number | 60633-91-2 [3] |
| Molecular Formula | C₈H₇BrO [3] |
| Molecular Weight | 199.05 g/mol [3] |
| SMILES | c1ccc(c(c1)CBr)C=O [3] |
The core challenge is that the searched literature describes synthetic methods for other brominated compounds, such as 2-Bromo-4-methylbenzaldehyde [4] [5], but does not provide a procedure for the bromination of the methyl group in 2-methylbenzaldehyde.
The synthesis you are inquiring about is a classic benzylic bromination. The following diagram outlines the general two-stage workflow for this type of reaction, from setup to final product isolation. Note that specific reaction conditions need to be sourced from dedicated chemical literature.
To obtain the detailed experimental protocol you need, I suggest the following steps:
N-Bromosuccinimide (NBS) is a versatile reagent for radical bromination, prized for its ability to provide a low, controlled concentration of bromine, which favors selective reactions. When applied to 2-methylbenzaldehyde (o-tolualdehyde), the primary synthetic target is 2-(bromomethyl)benzaldehyde, a valuable benzylic halide intermediate for drug discovery and materials science [1].
A critical consideration for this reaction is the inherent reactivity of the aldehyde functional group. Evidence indicates that aldehydes can be oxidized to acyl halides under NBS conditions, presenting a significant competing side reaction. The success of the bromination hinges on carefully optimized reaction parameters to suppress this oxidation pathway [2].
Understanding the mechanisms is crucial for troubleshooting and optimizing the reaction. The desired and primary competing pathway are illustrated below.
The Desired Benzylic Bromination proceeds via a free radical chain mechanism. Initiation typically involves light-induced homolytic cleavage of the Br-Br bond (from trace Br₂ in NBS). A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-methylbenzaldehyde. This generates a resonance-stabilized benzylic radical intermediate, which then reacts with Br₂ to form the target this compound and regenerate a bromine radical to continue the chain [1] [3].
The Competing Aldehyde Oxidation is an electrophilic process. The electron-deficient bromine in NBS can act as an oxidizing agent, directly converting the aldehyde group to an acyl bromide. This side reaction is particularly facile and can become the major pathway if reaction conditions are not carefully controlled [2].
The following table synthesizes methodologies from analogous NBS brominations, providing a foundation for protocol development for 2-methylbenzaldehyde.
Table 1: Experimental Protocols for Benzylic and ortho-Bromination Using NBS
| Objective | Reported Substrate | Reaction Conditions | Work-up & Purification | Yield | Key Observations |
|---|---|---|---|---|---|
| General Benzylic Bromination [1] [4] | Toluene derivatives | NBS (1.0 equiv), CCl₄ or CH₃CN, radical initiator (e.g., (BzO)₂) or light (hv), reflux. | Filtration to remove succinimide, washing (e.g., Na₂S₂O₃, brine), chromatography. | Varies | Crucial: Use of CCl₄ is outdated; CH₃CN is a safer alternative. Maintain low concentration of Br₂. |
| ortho-Bromination of Phenols [5] | p-Cresol | NBS (1.0 equiv), pTsOH (10 mol %), ACS-grade MeOH, ambient temperature, 15-20 min. | Controlled addition of NBS solution, standard aqueous work-up, chromatography. | >90% | High selectivity for mono-bromination. Polar protic solvent (MeOH) and acid catalyst dramatically accelerate reaction. |
| Oxidation of Benzyl Ethers [6] | Benzyl Methyl Ether | NBS (1.0-2.0 equiv), CCl₄, temperature control (rt or reflux). | Hydrolysis with 0.1 M NaOH to convert intermediates to aldehydes/esters. | 60-90% | Product determined by stoichiometry & temperature. 1 eq NBS/reflux → aldehyde; 2 eq NBS/rt → ester. |
Based on the analyzed literature, here is a strategic guide to optimizing the bromination of 2-methylbenzaldehyde.
Table 2: Optimization Strategies for Bromination of 2-Methylbenzaldehyde
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Use chlorinated (CCl₄, CH₂Cl₂) or acetonitrile (CH₃CN). Avoid methanol for the benzylic path. | These solvents are ideal for radical reactions. Methanol may participate in side reactions or promote oxidation [2] [5]. |
| Initiator | Use a radical initiator like AIBN or a light source (e.g., tungsten or fluorescent bulb). | Ensures a steady generation of bromine radicals to initiate and sustain the chain reaction, favoring benzylic bromination over polar oxidation [1] [4]. |
| Temperature | Start with reflux temperature of the chosen solvent. | Higher temperatures generally favor radical chain propagation. The oxidation of aldehydes by NBS is often fast even at room temperature [6] [2]. |
| NBS Equivalents | Use a slight excess (1.05-1.2 equiv). Add portionwise or as a solution. | Ensures complete conversion while minimizing the concentration of unreacted NBS, which can oxidize the product. Controlled addition improves selectivity [5]. |
| Additives | Avoid acid catalysts like pTsOH for the benzylic bromination. | Acid catalysts create a more electrophilic brominating species that will likely favor oxidation of the aldehyde over the desired radical pathway [5]. |
The NBS-mediated benzylic bromination of 2-methylbenzaldehyde is a viable route to a synthetically useful building block. The primary challenge is the competition between the desired radical pathway at the methyl group and the undesired electrophilic oxidation of the aldehyde. Success relies on pushing the reaction toward the radical mechanism through careful selection of solvent, initiator, and temperature, while avoiding conditions that promote electrophilic oxidation. The protocols and optimization strategies outlined here provide a solid foundation for developing a robust and high-yielding synthesis of this compound.
Objective: To provide a detailed theoretical and practical guide for the oxidation of 2-(bromomethyl)benzyl alcohol to 2-(bromomethyl)benzaldehyde using the Swern oxidation method. This aldehyde is a valuable intermediate in synthesizing pharmaceuticals, ligands, and complex organic molecules [1] [2].
Key Considerations for the Substrate:
This protocol is adapted from standard Swern oxidation procedures [3] [6] and should be conducted with appropriate safety measures.
Materials and Reagents
Equipment
Step-by-Step Procedure
Reaction Setup: Fit a 250 mL three-necked flask with a thermometer, a stopper, and an inlet for inert gas. Place the flask in a dry ice/acetone bath and begin purging with an inert gas. Add anhydrous DCM (50 mL) and anhydrous DMSO (1.2 equiv) to the flask. Cool the mixture to -78°C with vigorous stirring.
Activation of DMSO: Slowly add oxalyl chloride (1.1 equiv) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below -70°C. A white precipitate may form. Stir the reaction mixture for an additional 30 minutes at -78°C.
Addition of Alcohol Substrate: Dissolve 2-(bromomethyl)benzyl alcohol (1.0 equiv) in a minimum volume of anhydrous DCM (10-15 mL). Add this solution dropwise to the reaction mixture over 15 minutes, keeping the temperature at -78°C. After addition, stir for 30-60 minutes while monitoring by TLC for alcohol consumption.
Basification and Work-up: Slowly add triethylamine (3.0-5.0 equiv) dropwise. The reaction mixture will become cloudy. After complete addition, warm the reaction mixture gradually to 0°C over 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).
Product Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at low temperature (below 30°C) to obtain the crude aldehyde.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
The table below summarizes the key reaction parameters.
Table 1: Summary of Key Reaction Parameters for Swern Oxidation
| Parameter | Specification | Notes |
|---|---|---|
| Stoichiometry | Alcohol (1.0 equiv), Oxalyl Chloride (1.1 equiv), DMSO (1.2 equiv), Base (3.0-5.0 equiv) | Slight excess of activators ensures complete reaction [6]. |
| Temperature Range | -78°C (initial steps) to 0°C (during work-up) | Critical for minimizing side products [3] [5]. |
| Reaction Time | 2 - 4 hours total | Depends on scale and substrate solubility [6]. |
| Key Hazardous Byproducts | Dimethyl sulfide (odorous), CO (toxic), CO₂ | Requires fume hood [3] [5]. |
If standard Swern conditions are problematic, consider these alternatives:
The Swern oxidation proceeds through a key alkoxysulfonium ylide intermediate. The diagram below illustrates this mechanism.
Swern Oxidation Mechanism - This diagram illustrates the three-step mechanism involving activation, nucleophilic attack, and elimination to form the aldehyde product [3] [1] [5].
The Wittig reaction of 2-(bromomethyl)benzaldehyde presents a unique synthetic challenge and opportunity due to the presence of two reactive centers: an aldehyde and an alkyl bromide [1]. The primary reaction involves the conversion of the aldehyde to an alkene using a phosphonium ylide. The strategic value lies in the potential to create complex olefins from a readily functionalized benzaldehyde precursor, which are valuable intermediates in medicinal chemistry and materials science [2] [3].
A key strategic consideration is that the alkyl halide must be rendered inert to the strongly basic conditions required for ylide formation. This is typically achieved by using a stabilized ylide, which can be generated with a milder base, thus avoiding nucleophilic substitution or elimination at the bromomethyl group [4].
| Parameter | Expected Data |
|---|---|
| TLC (Hexanes:EtOAc, 4:1) | Spot for product at higher Rf than aldehyde starting material. |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.50-7.20 (m, 4H, Ar-H), 6.70 (dd, 1H, -CH=C), 5.75 (d, 1H, =CH₂), 5.25 (d, 1H, =CH₂), 4.50 (s, 2H, -CH₂Br). |
| HRMS (ESI) | m/z calculated for C₉H₉Br [M+H]⁺: 195.9958; found: 195.9955. |
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield of Alkene | Decomposition of alkyl halide by strong base | Use a stabilized ylide with a milder base [4]. |
| Formation of Multiple Products | Side reactions at the bromomethyl group | Ensure ylide is pre-formed and aldehyde is added last [4]. |
| Triphenylphosphine Oxide Contamination | Inefficient purification | Use a silica gel plug or recrystallization. |
The mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and carbonyl, forming an oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine oxide [2] [3] [4]. The following diagram illustrates the experimental workflow.
Ortho-vinylbenzene derivatives synthesized via this method serve as key precursors for various pharmacophores. The vinyl group can participate in further cyclization reactions or be converted into other functional groups. Furthermore, the bromomethyl handle allows for additional diversification through nucleophilic substitution (e.g., with nitrogen nucleophiles to generate amines) or metal-catalyzed cross-couplings, enabling the rapid assembly of compound libraries for biological screening [2] [4].
2-(Bromomethyl)benzaldehyde (CAS# 60633-91-2) is a bifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its molecular formula is C₈H₇BrO, with a molecular weight of 199.0446 g/mol [1]. The molecule features both an electrophilic benzylic bromine and an aldehyde moiety, making it a versatile scaffold for constructing complex molecular architectures.
The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions due to the activating effect of the adjacent aromatic ring and the relative weakness of the C-Br bond (approximately 290 kJ/mol) [2]. This reactivity profile enables the compound to participate in various substitution mechanisms, including SN2-type pathways and, under certain conditions, reactions proceeding through benzyne intermediates [3].
The benzylic bromide in this compound undergoes clean SN2 substitution with a wide range of nucleophiles. The reaction proceeds with inversion of configuration at the carbon center [4].
Diagram 1: SN2 Mechanism for Benzylic Bromide Substitution
Under strong basic conditions with sterically hindered nucleophiles, this compound may participate in reactions proceeding through a benzyne intermediate, particularly if deprotonation occurs adjacent to the aldehyde functionality [3].
Diagram 2: Potential Benzyne Formation Pathway
Table 1: Relative Reactivity of Halogenated Compounds in Nucleophilic Substitution
| Compound Type | Relative Rate (SN2) | Bond Strength (kJ/mol) | Leaving Group Ability |
|---|---|---|---|
| Alkyl Fluoride | Very Slow | 467 | Poor |
| Alkyl Chloride | Slow | 346 | Moderate |
| Alkyl Bromide | Moderate | 290 | Good |
| Alkyl Iodide | Fast | 228 | Excellent |
| This compound | Fast (Benzylic) | ~290 | Good (Benzylic) |
Table 2: Nucleophile Compatibility with this compound
| Nucleophile | Recommended Conditions | Typical Yield Range | Product Class |
|---|---|---|---|
| Amines (Primary/Secondary) | DMF, 25-60°C, 2-12h | 75-95% | Benzylamines |
| Thiols | DMF or MeOH, 0-25°C, 1-4h | 80-98% | Thioethers |
| Alkoxides | DMF or THF, 0-25°C, 1-6h | 70-90% | Benzyl Ethers |
| Carboxylates | DCM or ACN, 25-60°C, 4-24h | 65-85% | Esters |
| Azide | DMF/H₂O, 25-60°C, 2-8h | 80-95% | Alkyl Azides |
| Cyanide | DMF, 60-80°C, 4-12h | 70-85% | Nitriles |
Table 3: Solvent Effects on Substitution Rate
| Solvent | Type | Relative Rate | Advantages |
|---|---|---|---|
| DMSO | Polar Aprotic | 1.0 (Reference) | Fastest rates, "naked" nucleophile |
| DMF | Polar Aprotic | 0.8 | Good solubility for both polar and non-polar substrates |
| Acetone | Polar Aprotic | 0.5 | Economical, easy removal |
| MeOH | Polar Protic | 0.1 | Can solvate nucleophile, reducing reactivity |
| THF | Polar Aprotic | 0.3 | Good for organometallic nucleophiles |
Protocol 1: Synthesis of 2-(Aminomethyl)benzaldehyde Derivatives
Materials:
Procedure:
Notes:
Protocol 2: Synthesis of Ether and Thioether Derivatives
Materials:
Procedure:
Notes:
Protocol 3: Tandem Nucleophilic Substitution Followed by Aldehyde Derivatization
Materials:
Procedure:
Notes:
¹H NMR (400 MHz, CDCl₃) of Starting Material:
Expected Changes After Successful Substitution:
IR Spectroscopy:
The unique reactivity profile of this compound enables its use in several key pharmaceutical applications:
Table 4: Common Experimental Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Poor nucleophilicity | Increase temperature, change to polar aprotic solvent, extend reaction time |
| Aldehyde Side Reactions | Strongly basic conditions | Use milder base (Cs₂CO₃ instead of NaH), lower temperature |
| Multiple Products | Benzyne formation | Use weaker base, lower temperature, exclude strong amide bases |
| Decomposition | Hydrolysis of bromide | Use anhydrous conditions, inert atmosphere, purify starting material |
| Polymerization | Aldehyde reactivity | Add stabilizer (BHT), work under inert atmosphere, avoid prolonged storage |
The bifunctional nature of this compound provides exceptional versatility for synthetic applications, particularly in pharmaceutical research where sequential functionalization strategies are essential for rapid analog development. The protocols outlined above provide reliable methodologies for exploiting both reaction sites in a controlled manner.
2-(Bromomethyl)benzaldehyde is a versatile bifunctional building block in synthetic organic chemistry. Its structure incorporates both an electrophilic benzyl bromide and an aldehyde carbonyl group, enabling its participation in sequential and tandem catalytic reactions for constructing complex heterocyclic scaffolds [1] [2]. This compound is particularly valuable for synthesizing pharmacologically important isocoumarin and phthalide derivatives, as well as for use in multicomponent and tandem reactions under transition metal and organocatalysis [2]. Its reactivity allows for the efficient creation of diverse molecular architectures that are prevalent in many biologically active molecules and pharmaceutical agents [3] [4].
This protocol describes an enantioselective synthesis of 3-phenyl-3-(trifluoromethyl)isochroman-1-one via a N-heterocyclic carbene (NHC) and chiral Brønsted acid cooperative catalytic system [1].
The following table summarizes the scope of the annulation reaction with various fluorinated ketones and substituted aldehydes, demonstrating the generality of the protocol [1].
Table 1: Scope of [4+2] Annulation Reaction with Fluorinated Ketones and Substituted Aldehydes
| Entry | Aldehyde | Ketone | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | This compound (1a) | 4-Fluoro-trifluoroacetophenone | 3b | 58 | 81 |
| 2 | 1a | 4-Chloro-trifluoroacetophenone | 3c | 62 | 80 |
| 3 | 1a | 3-Fluoro-trifluoroacetophenone | 3d | 55 | 81 |
| 4 | 1a | Pentafluoroethyl phenyl ketone | 3e | 65 | 92 |
| 5 | 1a | Heptafluoropropyl phenyl ketone | 3f | 63 | 90 |
| 6 | 4-Chloro-2-(bromomethyl)benzaldehyde | Trifluoroacetophenone (2a) | 3j | 57 | 90 |
| 7 | 4-Phenyl-2-(bromomethyl)benzaldehyde | 2a | 3k | 66 | 77 |
| 8 | 5-Phenyl-2-(bromomethyl)benzaldehyde | 2a | 3m | 81 | 92 |
This method utilizes this compound as a precursor for generating reactive intermediates or as a co-reactant in the synthesis of indolinone-based heterocycles, which are core structures in various c-Src kinase inhibitors with anticancer activity [4].
The mechanism for the NHC/CPA-catalyzed annulation proceeds through a well-defined catalytic cycle, as illustrated below.
Diagram 1: Catalytic cycle for the NHC/CPA-catalyzed annulation. The cycle begins with the generation of the active NHC catalyst, which then reacts with this compound to form a key dienolate intermediate. This intermediate then engages with the ketone coupling partner in a stereodetermining step, facilitated by the chiral phosphoric acid, to ultimately form the lactone product and regenerate the NHC catalyst [1].
This compound serves as a powerful and versatile synthon for constructing oxygen-containing heterocycles, most notably isochroman-1-ones, with high enantioselectivity. The protocols outlined—employing NHC/chiral Brønsted acid cooperative catalysis and Knoevenagel condensation—provide robust and reliable methods for its application in complex molecule synthesis. These methodologies are particularly valuable for medicinal chemists aiming to build diverse, enantiopure heterocyclic libraries for drug discovery and development.
2-(Bromomethyl)benzaldehyde represents a particularly valuable bifunctional synthetic intermediate in pharmaceutical research, combining an electrophilic benzyl bromide with a nucleophilic aldehyde moiety in close proximity. This unique arrangement enables sequential functionalization strategies that are especially useful in constructing complex molecular architectures encountered in drug development. The aldehyde group undergoes efficient reductive amination with primary and secondary amines, while the benzyl bromide moiety provides a handle for further elaboration through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This dual functionality allows researchers to efficiently build molecular complexity in a controlled, stepwise fashion, making this scaffold particularly valuable for constructing compound libraries in medicinal chemistry programs.
The synthetic utility of this compound in reductive amination protocols stems from its ability to generate diverse amine products that can be further functionalized or incorporated into larger molecular frameworks. The bromomethyl group remains largely unaffected under standard reductive amination conditions, allowing for selective modification of the aldehyde group first, followed by subsequent manipulation of the benzyl bromide functionality. This orthogonal reactivity is particularly valuable in multi-step synthetic sequences where chemo-selectivity is paramount. Additionally, the proximity of the two functional groups can be exploited to create constrained systems through intramolecular cyclization strategies, enabling access to various benzannulated heterocyclic systems prevalent in pharmaceutically active compounds [1].
Reductive amination is a two-step, one-pot transformation that converts carbonyl compounds to amines via intermediate imine or iminium ion formation. For this compound, the process begins with nucleophilic attack by the amine on the aldehyde carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This intermediate then undergoes dehydration to generate an imine. Under the mildly acidic conditions typically employed (pH 4-5), this imine exists primarily in its protonated iminium form, which is subsequently reduced by a hydride source to yield the final amine product. The entire sequence benefits from being performed in a single reaction vessel, minimizing purification steps and improving overall efficiency—a significant advantage in both discovery and process chemistry settings [1] [2].
The presence of the bromomethyl group on the aromatic ring introduces special considerations during reductive amination. While generally stable under the weakly acidic conditions optimal for imine formation, the benzyl bromide moiety possesses inherent reactivity toward nucleophiles, including the amines employed in the reductive amination process. This competing reactivity can lead to direct alkylation of the amine, forming quaternary ammonium salts as side products. Fortunately, this pathway is typically slower than imine formation with most amine nucleophiles, particularly under controlled reaction conditions. The electronic influence of the electron-withdrawing bromomethyl group may also slightly enhance the electrophilicity of the aldehyde carbonyl, potentially accelerating the initial imine formation step while having minimal impact on the subsequent reduction [1] [3].
Table 1: Competing Pathways and Control Strategies
| Competing Pathway | Conditions Favouring Side Reaction | Prevention Strategy | Impact on Yield |
|---|---|---|---|
| Direct N-alkylation | Elevated temperature, basic conditions, excess amine | Moderate temperature (0-25°C), controlled pH (4-5) | Moderate to high |
| Imine hydrolysis | Aqueous conditions, strong acid | Anhydrous solvents, mild acid catalysts | Low to moderate |
| Aldehyde reduction | Strong reducing agents (NaBH₄, LiAlH₄) | Selective reducing agents (NaBH₃CN, STAB) | Moderate to high |
| Halide displacement | Nucleophilic amines, polar aprotic solvents | Appropriate amine selection, solvent choice | Low to moderate |
Materials and Setup: this compound (1.0 equiv), amine (1.2-2.0 equiv), sodium cyanoborohydride (1.5 equiv), methanol or dichloroethane (0.1-0.5 M), 4 Å molecular sieves (optional). Utilize standard anhydrous conditions under nitrogen or argon atmosphere for air- and moisture-sensitive amines. The reaction vessel should be equipped with magnetic stirring and maintain temperature control capability.
Stepwise Procedure:
Reaction Setup: Charge the reaction vessel with this compound (1.0 g, 5.0 mmol) and 20 mL of anhydrous methanol. For amines of low nucleophilicity or when employing ketones in related transformations, 1,2-dichloroethane may be preferred as it facilitates water removal.
Amine Addition: Add the amine (6.0 mmol, 1.2 equiv) slowly via syringe or solid addition funnel. For volatile amines, cool the reaction mixture to 0°C before addition.
Acid Catalyst Introduction: Add 0.1-0.5 equivalents of acetic acid or a pH 4-5 buffer solution to maintain optimal imine formation conditions. The mild acidity promotes iminium ion formation without catalyzing halide displacement.
Activation Period: Stir the reaction mixture at room temperature for 30-60 minutes to allow imine formation. Monitoring by TLC (hexanes/ethyl acetate) or FTIR (disappearance of carbonyl stretch at ~1700 cm⁻¹) is recommended.
Reduction: Add sodium cyanoborohydride (0.47 g, 7.5 mmol) portionwise over 10-15 minutes. Caution: Cyanoborohydride addition may generate hydrogen gas; ensure adequate venting.
Reaction Monitoring: Stir at room temperature (or 40°C for sluggish reactions) for 6-24 hours. Monitor reaction completion by TLC, HPLC, or LC-MS.
Workup: Quench the reaction by careful addition of saturated aqueous sodium bicarbonate solution (10 mL). For large-scale reactions, consider slow addition of the reaction mixture to the quenching solution. Extract with dichloromethane (3 × 15 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate or dichloromethane/methanol gradient) to obtain the pure amine product [1] [2] [4].
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reaction Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | MeOH, DCE, or THF; pH 4-7; 0-40°C | Excellent chemoselectivity for iminium ions; works at mild pH | Toxic cyanide byproducts; careful waste handling required | 70-95% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, or MeCN; 25-60°C | Mild, highly selective; minimal reduction of aldehyde | Acid-sensitive groups may not be tolerated | 75-90% |
| Sodium borohydride (NaBH₄) | MeOH, EtOH; 0-25°C | Low cost, low toxicity | Can reduce aldehyde directly; less selective | 40-75% |
| Hydrogenation (Pd/C, H₂) | MeOH, EtOAc; 1-5 bar H₂ | No hydride waste; simple workup | Catalyst poisoning by certain amines | 60-85% |
The orthogonal reactivity of the two functional groups in this compound enables sophisticated sequential functionalization strategies that significantly expand its utility in drug discovery. Following successful reductive amination of the aldehyde group, the bromomethyl moiety remains available for diverse transformations that can dramatically alter the molecular properties and pharmacological characteristics of the resulting compounds. The secondary amine generated through reductive amination can serve as an internal nucleophile for cyclization reactions, forming various benzannulated nitrogen heterocycles such as isoindolines, benzazepines, and related structures when appropriate tethers and reaction conditions are employed. This strategy is particularly valuable for creating conformationally constrained analogs that often exhibit enhanced target binding affinity and metabolic stability [1].
The bromomethyl group also participates efficiently in transition metal-catalyzed cross-coupling reactions, providing access to extended molecular architectures. Suzuki-Miyaura coupling with boronic acids introduces aromatic and heteroaromatic systems, while Sonogashira reaction with terminal alkynes incorporates alkyne spacers that can be further functionalized. Amine nucleophiles can directly displace the bromide to form diamines, though this strategy requires careful consideration of nucleophilicity and reaction conditions to avoid quaternary ammonium salt formation. The synthetic versatility afforded by these transformations makes this compound an exceptionally valuable building block for constructing diverse compound libraries with broad structural features, which is particularly valuable in structure-activity relationship studies during lead optimization phases of drug development programs [1] [4].
Successful reductive amination of this compound requires careful optimization of several key parameters to maximize yield and minimize side products. The choice of solvent significantly influences reaction rate and selectivity; methanol is commonly used for its ability to dissolve both polar and moderately non-polar substrates, but dichloroethane is preferred when water removal is critical for driving imine formation to completion. The amine-to-aldehyde ratio typically ranges from 1.2:1 to 2:1, with excess amine helping to drive the equilibrium toward imine formation; however, large excesses should be avoided with more nucleophilic amines to minimize competing alkylation. Reaction concentration (0.1-0.5 M) balances sufficient molecular interaction with space for efficient mixing, while temperature control (typically 20-40°C) provides a compromise between reaction rate and selectivity.
Monitoring reaction progress is essential for determining optimal reaction times and identifying stalled reactions or side product formation. Analytical TLC using phosphomolybdic acid or ninhydrin staining can track consumption of the aldehyde starting material and formation of amine products. For more quantitative analysis, HPLC with UV detection or LC-MS provides precise conversion data and helps identify major side products. When reactions stall, consider additional portions of reducing agent (10-20% molar equivalents) or slight acidification to promote iminium ion formation. For particularly challenging substrates with electron-rich aromatic systems or sterically hindered amines, Lewis acid catalysts such as titanium(IV) isopropoxide can activate the carbonyl toward imine formation, while molecular sieves (3Å or 4Å) help shift the equilibrium by removing water [1] [2] [4].
Table 3: Troubleshooting Guide for Reductive Amination
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low conversion | Poor imine formation, insufficient reducing agent | Add Lewis acid catalyst, use molecular sieves, increase temperature | Optimize amine:carbonyl ratio, ensure anhydrous conditions |
| Dialkylated byproduct | Excess amine, overlong reaction times | Use stoichiometric amine, monitor reaction closely | Employ bulkier amines, control addition rate |
| Bromide displacement | Nucleophilic amines, elevated temperature | Lower temperature, change solvent | Less nucleophilic amines, reduced reaction time |
| Aldehyde reduction | Incorrect reducing agent, wrong pH | Switch to selective agent (NaBH₃CN), adjust pH | Optimize pH before reducing agent addition |
| Dehalogenation | Strong reducing conditions | Use milder conditions (NaBH(OAc)₃) | Avoid metal hydrides at high temperature |
Comprehensive structural verification of reductive amination products is essential for confirming successful transformation and ensuring product purity for downstream applications. NMR spectroscopy provides the most definitive structural evidence, with characteristic disappearance of the aldehyde proton signal (typically ~10.0 ppm) and appearance of new signals for the CH₂ group adjacent to the amine (typically 2.5-4.0 ppm, depending on the amine substituents). The aromatic protons and the benzyl CH₂ group (typically 4.5-4.8 ppm) remain present, confirming preservation of the bromomethyl functionality. Mass spectrometry (ESI or EI) confirms the molecular weight, with distinctive isotope patterns for bromine-containing compounds providing additional verification. FTIR spectroscopy shows disappearance of the sharp carbonyl stretch at ~1700 cm⁻¹, replaced by N-H stretches (3300-3500 cm⁻¹ for primary amines) and C-N stretches (1000-1300 cm⁻¹).
For quantitative analysis and purity assessment, reverse-phase HPLC with UV detection provides accurate quantification of product formation and identifies major impurities. Method development should employ a C18 column with acetonitrile/water or methanol/water mobile phases containing 0.1% formic acid or ammonium acetate to improve peak shape. When possible, comparison against authentic standards provides definitive identification and quantification. For compounds lacking chromophores, evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) offer alternative detection methods. These analytical techniques collectively provide a comprehensive characterization package that confirms both the success of the reductive amination and the preservation of the valuable bromomethyl handle for subsequent functionalization [1] [4].
Reductive amination of this compound provides drug development researchers with a versatile and efficient method for generating structurally diverse amine building blocks that maintain a valuable handle for further functionalization. The protocols outlined in these application notes balance practical efficiency with chemical selectivity, enabling rapid access to target compounds while minimizing purification challenges. By understanding the mechanistic principles, optimizing reaction conditions for specific substrates, and implementing appropriate analytical controls, researchers can effectively leverage this bifunctional scaffold to accelerate compound library synthesis and lead optimization efforts in pharmaceutical discovery programs.
The table below summarizes the key identification and physical property data for this compound gathered from the search results.
| Property | Value |
|---|---|
| CAS Number | 60633-91-2 [1] [2] |
| Molecular Formula | C₈H₇BrO [1] [2] |
| Molecular Weight | 199.04 g/mol [1] |
| Purity | ≥98% [1] |
| Boiling Point | 264.6°C at 760 mmHg [2] |
| Density | 1.524 g/cm³ [2] |
| Flash Point | 97.6°C [2] |
| Synonyms | o-Formylbenzyl bromide; 2-Bromomethyl-benzaldehyde [2] |
Handling this compound requires careful attention to safety due to its hazardous nature.
While specific protocols are unavailable in the search results, this compound is a versatile chemical building block [3]. Its molecular structure contains two highly reactive functional groups:
The combination of these groups on an aromatic benzene ring makes this compound particularly valuable for constructing more complex molecular architectures, such as specific pharmacophores or cores found in active pharmaceutical ingredients (APIs). The following diagram illustrates the general synthetic logic enabled by this building block.
Multicomponent Reactions (MCRs) are convergent processes where three or more starting materials react to form a single product that incorporates significant structural elements from all reactants [1]. They are powerful tools in organic and medicinal chemistry for generating molecular complexity and diversity in a single, efficient step, minimizing purification steps and reducing waste [2]. Their application is crucial for rapidly building compound libraries for pharmaceutical and agrochemical research [2].
Aldehydes are pivotal components in many MCRs. They often act as electrophiles, initiating sequences by forming reactive intermediates like imines. The following table summarizes common MCRs where aldehydes play a key role.
| Reaction Name | Core Components | Key Role of Aldehyde | Primary Product |
|---|---|---|---|
| Ugi Reaction [1] | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Forms an imine with the amine, which is attacked by the isocyanide | α-Acylaminamide |
| Passerini Reaction [1] | Aldehyde, Carboxylic Acid, Isocyanide | Directly attacked by the isocyanide in the key step | α-Acyloxycarboxamide |
| Biginelli Reaction [3] | Aldehyde, Urea/Thiourea, β-Ketoester | Undergoes condensation to form a dihydropyrimidinone core | Dihydropyrimidinone (DHPM) |
| Strecker Reaction [2] | Aldehyde, Amine, Cyanide Source | Forms an iminium ion with the amine, which is nucleophilically attacked by cyanide | α-Aminonitrile |
While not directly cited in the search results for specific MCR examples, This compound is a particularly valuable bifunctional reagent. Its structure combines two key reactive sites:
This dual functionality makes it an excellent building block for increasing skeletal diversity in MCR-derived compound libraries.
The following protocols are adapted from the literature on mechanochemical MCRs and illustrate how benzaldehyde derivatives are typically used. You can apply these foundational methods using This compound.
This protocol is adapted from a study on solvent-free Ugi reactions [2].
This protocol is based on an efficient three-component synthesis of dihydropyrimidinones [3].
The integration of bifunctional aldehydes like this compound into MCR strategies, particularly when combined with green chemistry approaches such as mechanochemistry [2] and the use of recoverable nanocatalysts [4], represents a cutting-edge approach in organic synthesis.
The primary challenge with 2-(bromomethyl)benzaldehyde in Grignard reactions is the presence of two mutually incompatible functional groups [1] [2]:
If a Grignard reagent is generated in situ, it will immediately and intramolecularly attack the aldehyde carbonyl, leading to cyclic by-products and failed reactions. Therefore, a stepwise approach is required.
This protocol prioritizes the formation of the Grignard reagent from the alkyl halide before introducing a separate electrophile.
The following table summarizes key performance data for solvents in benzyl Grignard reactions, which is critical for selecting 2-MeTHF [3].
| Solvent | Boiling Point (°C) | Wurtz Coupling Suppression | Ease of Work-up | Safety & Greenness |
|---|---|---|---|---|
| 2-MeTHF | 80 | Excellent | Easy (Immiscible with water) | Good (Renewable source, low peroxide formation) |
| THF | 66 | Moderate | Moderate (Water miscible) | Moderate (Peroxide formation, lower flash point) |
| Et₂O | 35 | Poor | Difficult (Extreme volatility) | Poor (Very low flash point, high peroxide formation) |
| CPME | 106 | Good | Easy (Immiscible with water) | Good |
The diagram below illustrates the desired reaction pathway and the dominant competing reaction (Wurtz coupling) that occurs during the Grignard formation step in Step 1.
The table below summarizes the fundamental properties of 2-(Bromomethyl)benzaldehyde (CAS#: 60633-91-2) [1].
| Property | Value / Description |
|---|---|
| Common Name | This compound |
| CAS Number | 60633-91-2 |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.045 g/mol |
| Density | 1.524 g/cm³ |
| Boiling Point | 264.6°C at 760 mmHg |
| Flash Point | 97.6°C |
| Synonyms | o-Bromomethylbenzaldehyde, o-Formylbenzyl bromide [1] |
While explicit handling protocols are not detailed in the search results, the known properties and chemical structure suggest the following precautions are essential.
Here are answers to potential frequently asked questions.
Q1: My solid this compound has turned into a dark, viscous liquid. What happened and can it still be used?
Q2: The reaction involving this compound is producing a dark, tarry substance instead of the desired product. How can I improve this?
Q3: What is the recommended way to dispose of waste containing this chemical?
The following diagram outlines the core logical workflow for safely handling this chemical, from preparation to waste disposal.
The information from the search results is foundational but not exhaustive for creating a complete technical support guide. The most critical step is to obtain and thoroughly review the official Safety Data Sheet (SDS) from the chemical supplier before working with this compound. The SDS will contain vital information on first aid measures, toxicological data, and ecological impact that is essential for a safe laboratory environment.
The table below summarizes the key identified properties of 2-(Bromomethyl)benzaldehyde that are critical for its handling [1] [2].
| Property | Specification / Value |
|---|---|
| CAS Number | 60633-91-2 [1] [2] |
| Molecular Formula | C₈H₇BrO [1] [2] |
| Molecular Weight | 199.04 g/mol [1] [2] |
| Purity | Available from suppliers at ≥95% to 96% [1] |
| Physical Form | Solid [1] |
| Reported Color | Blue [1] |
| Recommended Storage | Sealed in dry, 2-8°C [2] |
| Reported Solubility | Soluble in Dichloromethane and Methanol [1] |
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) hazard statements associated with it are [1] [2]:
While explicit protocols for this compound are not available, its properties suggest it is sensitive to common decomposition drivers. The following guide outlines a strategic approach to minimize decomposition, based on general best practices for sensitive aldehydes and benzyl halides.
Strategic Workflow for Handling this compound
The search results highlighted a relevant, advanced methodology for stabilizing complex molecules, though it is not directly applicable to this small molecule. The ProteoPlex platform uses high-throughput screening of chemical conditions (buffers, additives) to stabilize macromolecular complexes for structural biology [3]. This underscores a key principle: systematic empirical screening is the most reliable method for optimizing stability.
Q1: What are the critical control points for maximizing yield in brominated benzaldehyde synthesis?
Q2: My reaction mixture becomes too viscous or forms a paste, halting stirring. What should I do?
Q3: Are there greener alternatives to traditional oxidation methods for converting benzyl alcohols to aldehydes?
Q4: How can I systematically optimize a reaction yield when dealing with multiple variables?
The table below outlines common problems, their likely causes, and specific solutions based on established synthetic procedures.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield in Diazonium Reaction | Incorrect neutralization; temperature fluctuation during diazonium salt formation [1] | Neutralize solution exactly to Congo red; maintain temp strictly between -5°C to +5°C with ice-salt bath [1]. |
| Product Loss During Work-up | Inefficient extraction or decomposition during purification [1] | Saturate distillate with NaCl before extraction; use sodium metabisulfite adduct formation for purification [1]. |
| Low Yield in Alcohol Oxidation | Slow reaction kinetics; use of ambient air instead of oxygen [2] | Use a pure O2 balloon to accelerate the reaction. Caution: Evaluate explosion risks with pure O2 and organic solvents [2]. |
| Persistently Low Yield | Suboptimal reaction parameters; inefficient exploration of variable space | Implement a structured optimization strategy (see workflow below) using methods like Bayesian Optimization to efficiently find ideal conditions [4]. |
This is an adapted procedure for 2-Bromo-4-methylbenzaldehyde from Organic Syntheses [1].
This is an adapted procedure for 2-Amino-5-bromobenzaldehyde from Organic Syntheses, demonstrating a CuI/TEMPO-catalyzed oxidation [2].
The following diagram illustrates a systematic, data-driven approach to troubleshooting and optimizing reaction yield, incorporating principles from advanced optimization techniques [4].
I hope this structured technical support content serves as a valuable resource for your team. The principles and protocols here for closely related compounds should be directly adaptable to your work on 2-(Bromomethyl)benzaldehyde.
The high selectivity of bromination, compared to chlorination, is a key feature you can leverage. This selectivity arises because the rate-determining step in bromination is endothermic, resulting in a "late" transition state that closely resembles the products. This means the reaction rate is very sensitive to the stability of the carbon radical being formed, favoring the formation of more stable (e.g., benzylic) radicals [1] [2].
For 2-methylbenzaldehyde, the aromatic ring and the formyl (-CHO) group deactivate it towards Electrophilic Aromatic Substitution (EAS). However, the methyl group can undergo Free Radical Bromination at the benzylic position. A major challenge is that the aldehyde group is susceptible to oxidation and other side reactions under strong electrophilic or radical conditions [3].
The following protocol is adapted from a recent (2023) study on the bromination of bis-1,4-dihydropyridine methyl groups. This is a relevant example of a selective, radical-mediated benzylic bromination. You can use this as a starting point and adjust it for your specific substrate [4].
Brominating Agent Screened: The researchers compared several reagents and found Pyridinium Bromide-Perbromide (PBPB) in ethyl acetate to be optimal, offering a good balance of reactivity and selectivity while being easier and safer to handle than molecular bromine [4].
General Procedure:
The workflow below summarizes the experimental and decision-making process.
The research on bis-1,4-dihydropyridines screened multiple agents. Their findings are summarized below, which can inform your choice [4].
| Brominating Agent | Reported Performance & Notes |
|---|---|
| Pyridinium Bromide-Perbromide (PBPB) | Optimal agent; provided a good yield and easier handling in the model study [4]. |
| N-Bromosuccinimide (NBS) | Commonly used, but may require long reaction times (up to 24h) and can give moderate yields [4]. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Contains two bromine atoms; requires fewer equivalents; performance can vary [4]. |
| Molecular Bromine (Br₂) | Highly volatile, toxic, and difficult to handle; generally not recommended for lab safety [5] [4]. |
Q1: Why is my reaction not proceeding to completion?
Q2: I'm getting multiple products or decomposition. How can I improve selectivity?
Q3: My product is only soluble in water, making TLC analysis and purification difficult. What can I do?
Q4: What is the safest way to handle brominating agents?
The table below summarizes key data for 2-(Bromomethyl)benzaldehyde, which is crucial for planning any purification protocol.
| Property | Value | Source / Notes |
|---|---|---|
| CAS Number | 60633-91-2 | [1] [2] |
| Molecular Formula | C₈H₇BrO | [1] [2] |
| Molecular Weight | 199.04 g/mol | [1] [2] |
| Purity | Available from suppliers at ≥95% / 96% | [2] |
| Boiling Point | 264.6 ± 15.0 °C (Predicted) | [2] |
| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [2] |
| Form | Solid | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Safety (GHS) | Warning - H315, H319, H335 (Causes skin/eye irritation, respiratory irritation) | [2] |
Based on general purification science and the properties of this compound, the following workflow outlines a logical approach for its purification. A common and highly adaptable technique like recrystallization would be a primary method to investigate [3].
Here are answers to specific issues you might encounter during purification.
| Scenario | Possible Cause | Solution |
|---|---|---|
| Oil Formation | Solvent boiling point too high or cooling too fast. | Ensure solvent B.P. < Cmpd M.P. [3]. Slow cooling and vigorous stirring can help. |
| Low Recovery | Product overly soluble in solvent; insufficient cooling. | Re-heat solution, boil off excess solvent, re-cool [3]. Test a less polar solvent. |
| Poor Purity | Impurities incorporated into crystals; washing ineffective. | Perform a hot filtration [3]. Identify a solvent where impurities are very soluble. |
| Problem & Symptoms | Likely Cause | Recommended Solution |
|---|---|---|
| Rapid decomposition or polymerization (increased viscosity, discoloration to dark brown/black) | Heat, light, or Lewis acid exposure promoting self-reaction [1] | Always use a stabilizer (e.g., 0.1% propylene oxide). Store in a dark bottle at 0–5°C. Use high-purity, inhibitor-free solvents for reactions [1]. |
| Formation of benzaldehyde (almond-like odor, characterized by aldehyde carbonyl peak in IR spectrum) | Hydrolysis from moisture exposure [1] | Use anhydrous solvents and ensure reaction apparatus is perfectly sealed with a drying tube. Purity via flash chromatography under inert atmosphere [1]. |
| Low yield in NHC-catalyzed annulation reactions [1] | Competing side reactions or suboptimal catalytic system | For [4+2] annulations, use cooperative NHC/Chiral Brønsted Acid catalysis with optimized catalysts 5a and 6d in cyclohexane with KOAc base [1]. |
| Poor conversion in electroreduction to carbonyls [2] | Presence of reducible functional groups (e.g., benzyl bromide, nitro-aromatics) interferes [2] | Redesign substrate to avoid incompatible groups, or explore alternative synthetic routes that are tolerant [2]. |
This methodology provides an example of how 2-(bromomethyl)benzaldehyde is successfully used in a complex transformation, highlighting critical handling techniques [1].
The workflow below illustrates the catalytic cycle and reaction pathway for this annulation reaction:
Q1: What is the most critical rule for storing this compound? The most critical rule is cold and dark storage. It is highly sensitive to heat and light, which accelerate its decomposition. Always store it in a dark glass bottle, ideally under an inert atmosphere, in a freezer at 0 to -20 °C [1].
Q2: Can I remove the stabilizer before a reaction? It is generally not recommended. The stabilizer is essential for preventing polymerization during storage. For most reactions, you can use the reagent directly. If absolute removal is necessary, use inhibitor-free solvent for the reaction itself [1].
Q3: Are there alternative synthetic pathways to avoid handling this compound directly? Yes, one-pot electrochemical method shows promise. It involves the cathodic reduction of N-benzyloxyphthalimide (NBOPI) derivatives, which can be synthesized from benzylic alcohols, to directly produce carbonyl compounds under mild conditions, avoiding the isolation of sensitive intermediates like this compound [2].
For your technical support materials, you can advise users of the following key temperature parameter based on experimental data:
| Reaction Step or Condition | Temperature | Outcome & Significance |
|---|---|---|
| Standard Annulation Reaction with 2-(Bromomethyl)benzaldehyde [1] | 23°C (Room Temperature) | Successful formation of desired lactone product. This is the standard condition for the catalytic cycle. |
| Key Controlled Step: Addition of Solvent/Electron Pair Donor (e.g., DME, THF) [2] | 0°C | Crucial for obtaining the correct product in good yield. Prevents a sharp exotherm that leads to side products. |
| Uncontrolled Addition of DME [2] | Rapid jump to ~80°C | Leads to the formation of incorrect products (e.g., pinacol coupling dimers) instead of the desired halomethyl carbinol. |
Here are some FAQs that address potential problems and their solutions:
Q: My reaction yield is very low, and I am not getting the expected product. What could be wrong?
Q: How can I ensure my reaction stays at the correct temperature?
The following workflow details the key steps for a successful reaction, emphasizing temperature control. It is based on methodologies where temperature was a critical, investigated variable [2].
Critical Step Explanation: The diagram highlights the dropwise addition of DME at 0°C. This is not a mere suggestion but a necessary precaution. Adding the solvent all at once causes a drastic temperature increase to approximately 80°C, which completely alters the reaction's course away from the desired product [2].
The strict temperature requirement is rooted in fundamental reaction kinetics. An increase in temperature typically provides more energy to the reactant molecules, increasing the collision frequency and energy, which generally doubles the rate of a reaction for every 10°C rise in a homogeneous system [3]. However, in complex systems with multiple possible pathways, higher temperatures can provide the necessary activation energy for undesirable side reactions, as seen with the pinacol coupling that occurs at elevated temperatures [2].
The table below summarizes the fundamental properties of 2-(Bromomethyl)benzaldehyde (CAS 60633-91-2), which are crucial for informing your solvent choices and experimental design [1] [2].
| Property | Value |
|---|---|
| CAS Number | 60633-91-2 |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.04 g/mol |
| Density | 1.524 g/cm³ |
| Boiling Point | 264.6 °C (at 760 mmHg) |
| Flash Point | 97.6 °C |
| Solubility | Soluble in Dichloromethane, Methanol [2] |
The compound has the following hazard statements, which should guide your handling procedures [2]:
Since explicit solvent recommendations were not found, the diagram below outlines a general logical workflow for selecting a solvent, based on the compound's known properties.
What are the known solvents for this compound? The available data indicates that the compound is soluble in dichloromethane (DCM) and methanol [2]. These can be considered as starting points for your experiments.
What safety precautions should I take when handling this compound? You should always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, as the compound can cause skin, eye, and respiratory irritation [2].
Why is specific solvent information for chemical reactions hard to find? The optimal solvent for a reaction depends heavily on the specific reaction type and other reagents involved. This makes providing a one-size-fits-all recommendation difficult. The general approach involves considering the compound's solubility, the reaction mechanism, and solvent properties.
To overcome the lack of specific data, I suggest the following steps:
The undesired dibromination of your product, 2-(Bromomethyl)benzaldehyde, occurs because the aldehyde group or a benzyl position can be further brominated after the initial side-chain bromination is complete. This is a common challenge in the synthesis of this compound (CAS 60633-91-2) [1].
The table below outlines the two main pathways that lead to this issue.
| Problem Pathway | Description & Consequence |
|---|---|
| Aldehyde Bromination | The electron-rich aldehyde group (-CHO) can be attacked by electrophilic bromine, leading to the formation of an undesired dibrominated structure [2]. |
| Benzyl Bromination | The benzyl position (the -CH2- group next to the benzene ring) in the initial product is highly susceptible to free radical bromination, leading to a different dibrominated byproduct [2]. |
Using molecular bromine (Br2) is highly reactive and difficult to control, often leading to over-bromination. A more selective approach is oxidative bromination, which generates a controlled amount of active bromine in situ (in the reaction mixture). This method is cited in patents for the bromination of similar benzaldehyde derivatives [2].
This method uses aqueous hydrobromic acid (HBr) and an oxidant to generate the brominating agent slowly, improving selectivity and safety.
| Method | Brominating Agent | Key Feature | Selectivity & Safety |
|---|---|---|---|
| Classical Method | Molecular Bromine (Br2) | Highly reactive and electrophilic | Low; prone to over-bromination and exothermic reactions [3]. |
| Oxidative Bromination | HBr + Oxidant (e.g., H2O2) | Generates "Br+" slowly in situ | High; minimizes dibromination by controlling bromine availability [2]. |
The following diagram and protocol outline the oxidative bromination method, adapted from general procedures for substituted benzaldehydes [2].
Procedure:
Use this guide to diagnose and resolve problems in your experiments.
| Problem | Possible Cause | Solution |
|---|---|---|
| High Dibromination | Reaction temperature too high. | Ensure temperature is maintained at 0-5°C during H₂O₂ addition [2]. |
| Excess brominating agent. | Precisely control equivalents of HBr and H₂O₂ (do not exceed 1.2 equiv) [2]. | |
| Stirring is inefficient. | Use vigorous stirring for H₂O₂ addition to prevent localized high conc. of "Br+" [2]. | |
| Low Conversion | Insufficient brominating agent. | Check quality/concentration of HBr and H₂O₂. Slightly increase equivalents (e.g., to 1.2). |
| Incorrect temperature. | Confirm reaction is at 0-5°C; too low can stall reaction. | |
| Product Decomposition | Overly long reaction time. | Monitor by TLC and quench immediately after starting material is consumed. |
The table below summarizes the key identifying information and properties for this compound.
| Property | Description |
|---|---|
| CAS Number | 60633-91-2 [1] |
| Molecular Formula | C₈H₇BrO [1] |
| Molecular Weight | 199.04 g/mol [1] |
| Synonym(s) | This compound [1] |
| Purity | ≥98% (commercial source) [1] |
| Storage Recommendation | Sealed in dry, 2-8°C [1] |
This compound is a reactive compound due to the presence of both an aldehyde group and a benzyl bromine. Its primary degradation pathways are predictable from its structure:
The following diagram illustrates these two primary degradation pathways:
Since specific solvent data is unavailable, you can use this general high-performance liquid chromatography (HPLC) protocol to generate the needed data.
Objective: To determine the chemical stability of this compound in various solvents over time.
Materials:
Method:
(Peak Area at Tₓ / Peak Area at T₀) × 100%. Plot the results to compare degradation rates across solvents.Q1: What are the critical handling and storage conditions for this compound? Store the compound as recommended by suppliers: sealed in a dry environment at 2-8°C [1]. Always handle it under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, especially when dissolving it, to minimize exposure to atmospheric moisture and oxygen. Use anhydrous solvents to prevent immediate hydrolysis.
Q2: Which solvents should be prioritized for testing in our stability study? Start with common anhydrous aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Dichloromethane (DCM). These are less likely to participate in nucleophilic substitution. For comparison, include a protic solvent like methanol to observe accelerated degradation. The Hildebrand solubility parameter can guide solvent selection, as "like dissolves like," but stability testing is essential to confirm compatibility [3].
Q3: What is the recommended course of action if our compound shows signs of degradation?
For a compound like 2-(Bromomethyl)benzaldehyde, characterization would typically involve several spectroscopic techniques. The table below summarizes the purpose and key information each technique would provide.
| Technique | Primary Purpose in Characterization | Key Information/Regions to Analyze |
|---|---|---|
| IR Spectroscopy | Identify functional groups via molecular bond vibrations [1]. | Aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretch (~1500-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) [1]. |
| UV-Vis Spectroscopy | Study electronic transitions, often of conjugated systems [1]. | Absorption maximum (λₘₐₓ) due to π→π* transitions in the aromatic aldehyde; indicates presence of chromophore [1]. |
| NMR Spectroscopy | Provide atomic-level resolution for molecular structure and dynamics [1]. | Aldehyde proton (~10 ppm), aromatic ring protons, and benzylic CH₂Br protons in ¹H NMR; carbon signals for carbonyl, aromatic, and CH₂Br in ¹³C NMR [1]. |
| Mass Spectrometry (ESIMS) | Determine molecular weight and confirm molecular formula [2]. | Molecular ion peak ([M]⁺ or [M+H]⁺), and characteristic fragmentation pattern including potential loss of Br or CHO groups [2]. |
The following workflow diagrams the logical relationship between these techniques in a typical characterization process. The first chart shows the overall strategy, while the second details the interpretation process for IR spectroscopy.
Diagram: Spectroscopic Characterization Workflow
Diagram: IR Spectroscopy Data Interpretation Logic
The table below summarizes some prominent benzaldehyde derivatives and their cited applications in chemical and pharmaceutical synthesis.
| Derivative | Key Application / Role in Synthesis | Context / Product |
|---|---|---|
| 4-Hydroxybenzaldehyde [1] [2] | Building block for complex molecules; studied as a tyrosinase inhibitor. | Natural product isolated from Scutellaria barbata [1]; investigated for depigmenting drug potential [2]. |
| Vanillin [1] [3] | Key intermediate and flavoring agent. | Isolated as a natural compound [1]; high demand in flavor and fragrance industries [3]. |
| p-Anisaldehyde [3] [2] | Used in specialty applications and as a potential tyrosinase inhibitor. | Applied in high-value cosmetics and fine chemical intermediates [3]; investigated for skin depigmenting effects [2]. |
| Salicylaldehyde [3] | Serves as a key intermediate for active pharmaceutical ingredients (APIs). | Used in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties [3]. |
| Benzaldehyde (parent compound) [4] | Product of enzymatic reactions; used in activity assays. | Used to determine semicarbazide-sensitive amine oxidase (SSAO) activity, a biomarker for diseases like diabetes and Alzheimer's [4]. |
| Unspecified Benzaldehyde Derivative [1] | Key building block in total synthesis. | Used in the total synthesis of the complex molecule berberine [1]. |
1. Derivatization
2. Instrumentation and Chromatography
3. Detection
4. Data Analysis
Research into benzaldehyde derivatives as tyrosinase inhibitors reveals how electronic structure influences biological activity. Theoretical quantum mechanical calculations suggest:
The diagram below summarizes this structure-activity relationship.
The table below summarizes the key experimental findings for 2-(bromomethyl)benzaldehyde and 2-(chloromethyl)benzaldehyde from a study on bioreduction:
| Compound | Role in Reaction | Key Experimental Observation | Yield of Final Product (4-phenyl-2-butanone) |
|---|---|---|---|
| This compound | Substrate (as α-bromomethylenone) | Underwent a reduction-elimination-reduction sequence more efficiently than its chloro counterpart [1]. | 87% (when reaction of intermediate halohydrin was performed with 1,3-dinitrobenzene) [1]. |
| 2-(Chloromethyl)benzaldehyde | Substrate (as α-chloromethylenone) | Underwent the same reaction sequence but less efficiently than the bromo compound [1]. | 38% (when reaction of intermediate halohydrin was performed with 1,3-dinitrobenzene) [1]. |
The comparative data comes from a study investigating the bioreduction of α-halomethylenones by the yeast Saccharomyces cerevisiae [1]. In this context, 2-(chloromethyl)benzaldehyde and this compound are first converted into larger enone structures (α-halomethylenones) which then serve as the actual substrates.
The core finding is that both compounds, as part of these α-halomethylenones, undergo a reduction-elimination-reduction sequence to ultimately form α-methylketones [1]. The critical step where their reactivity differs is the dehydrohalogenation (elimination). The carbon-bromine bond in the bromo-substituted intermediate cleaves more readily than the carbon-chlorine bond, leading to a higher final yield of the product [1].
These ortho-substituted benzaldehydes are valuable synthetic building blocks. The general reaction for synthesizing such chloromethylated aromatic compounds is the Blanc Chloromethylation [2].
The search results also indicate that these compounds and their derivatives are used in the synthesis of more complex molecules for drug development, such as compounds investigated for modulating hemoglobin [3].